![molecular formula C20H28O2 B8248266 Triptonoterpene CAS No. 99694-87-8](/img/structure/B8248266.png)
Triptonoterpene
Overview
Description
Triptonoterpene is a natural product that can be isolated from the roots of Tripterygium wilfordii Hook . It is one of the active ingredients in Celastrus orbiculatus Thunb extract (COE) . It has been shown to have biological activity against the metastasis of gastric cancer cells .
Molecular Structure Analysis
The molecular formula of this compound is C20H28O2 . Its average mass is 300.435 Da and its monoisotopic mass is 300.208923 Da .Scientific Research Applications
Triptonoterpene and Gastric Cancer
- A study by Wang et al. (2022) investigated the biological activity of this compound against metastasis in gastric cancer cells. They found that this compound inhibits the invasion and migration of gastric cancer cells, indicating its potential as an effective component in the treatment of tumors.
Chemical Composition and Structure
- Research by Zhou et al. (1988) identified this compound as one of the new compounds in Trypterygium wilfordii, alongside other diterpenes, contributing to the understanding of the plant's chemical composition.
Cytotoxic Activities
- A study by Li et al. (2019) found that this compound, isolated from Tripterygium wilfordii, exhibited cytotoxic activities against various cell lines, suggesting its potential use in cancer research.
Other Studies on this compound
- Additional studies have focused on the extraction, structure, and biological properties of this compound. These include research on its stereochemistry, isolation from different plant sources, and involvement in various pharmacological activities (Xian, 1992; Li et al., 2013).
Mechanism of Action
Triptonoterpene has been observed to reduce gastric cancer cell proliferation through CCK-8 assays and colony formation experiments . It inhibits adhesion between cells and the cell matrix during tumor invasion . It also inhibits the invasion and migration of gastric cancer cells . The mechanism seems to be closely related to regulation the balance of immune, inflammation, apoptosis and so on in various diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4aS,10aR)-8-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12(2)13-6-8-15-14(18(13)22)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h6,8,12,16,22H,7,9-11H2,1-5H3/t16-,20+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENIWZBFJBCNNG-OXJNMPFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC(=O)C(C3CC2)(C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC(=O)C([C@@H]3CC2)(C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317079 | |
Record name | Triptonoterpene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99694-87-8 | |
Record name | Triptonoterpene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99694-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptonoterpene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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